

Application Notes and Protocols: AZD 4407

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Compound of Interest

Compound Name: AZD 4407

Cat. No.: B10799549

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Audience: Researchers, scientists, and drug development professionals.

Topic: Preparation and Application of **AZD 4407**, a 5-Lipoxygenase Inhibitor.

Introduction

AZD 4407 is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various physiological and pathological processes.[2] By inhibiting 5-LO, **AZD 4407** blocks the production of leukotrienes, making it a valuable tool for research in inflammatory conditions such as asthma, inflammatory bowel disease, and psoriasis.[2] These application notes provide detailed protocols for the preparation and use of **AZD 4407** in in vitro assays.

Physicochemical and Solubility Data

A specific public data sheet with the quantitative solubility of **AZD 4407** in DMSO was not identified. However, Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide array of both polar and nonpolar organic compounds and is commonly used for preparing stock solutions of kinase inhibitors for in vitro screening. The following table summarizes key physicochemical properties of **AZD 4407** and provides guidance on preparing stock solutions in DMSO.

Property	Value/Information	Source
Molecular Formula	C ₁₉ H ₂₁ NO ₃ S ₂	[3]
Molecular Weight	375.50 g/mol	[3]
CAS Number	166882-70-8	[1][3]
Solubility in DMSO	Data not publicly available. A general recommendation is to start by preparing a 10 mM stock solution.	General Practice
Storage Conditions	Store at -20°C for long-term storage.	[1]

Preparation of AZD 4407 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of **AZD 4407** in DMSO for use in in vitro experiments.

Materials:

- **AZD 4407** powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Calculate the required mass of **AZD 4407**: To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 375.50 \text{ g/mol} \times 1000 \text{ mg/g} = 3.755 \text{ mg}$

- Therefore, to prepare 1 mL of a 10 mM stock solution, weigh out 3.755 mg of **AZD 4407**.
- Dissolution:
 - Add the calculated mass of **AZD 4407** to a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
- Mixing:
 - Vortex the solution for 1-2 minutes to facilitate dissolution.
 - If the compound does not fully dissolve, briefly sonicate the tube in a water bath. Visually inspect the solution to ensure there are no visible particles.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LO) Activity Assay

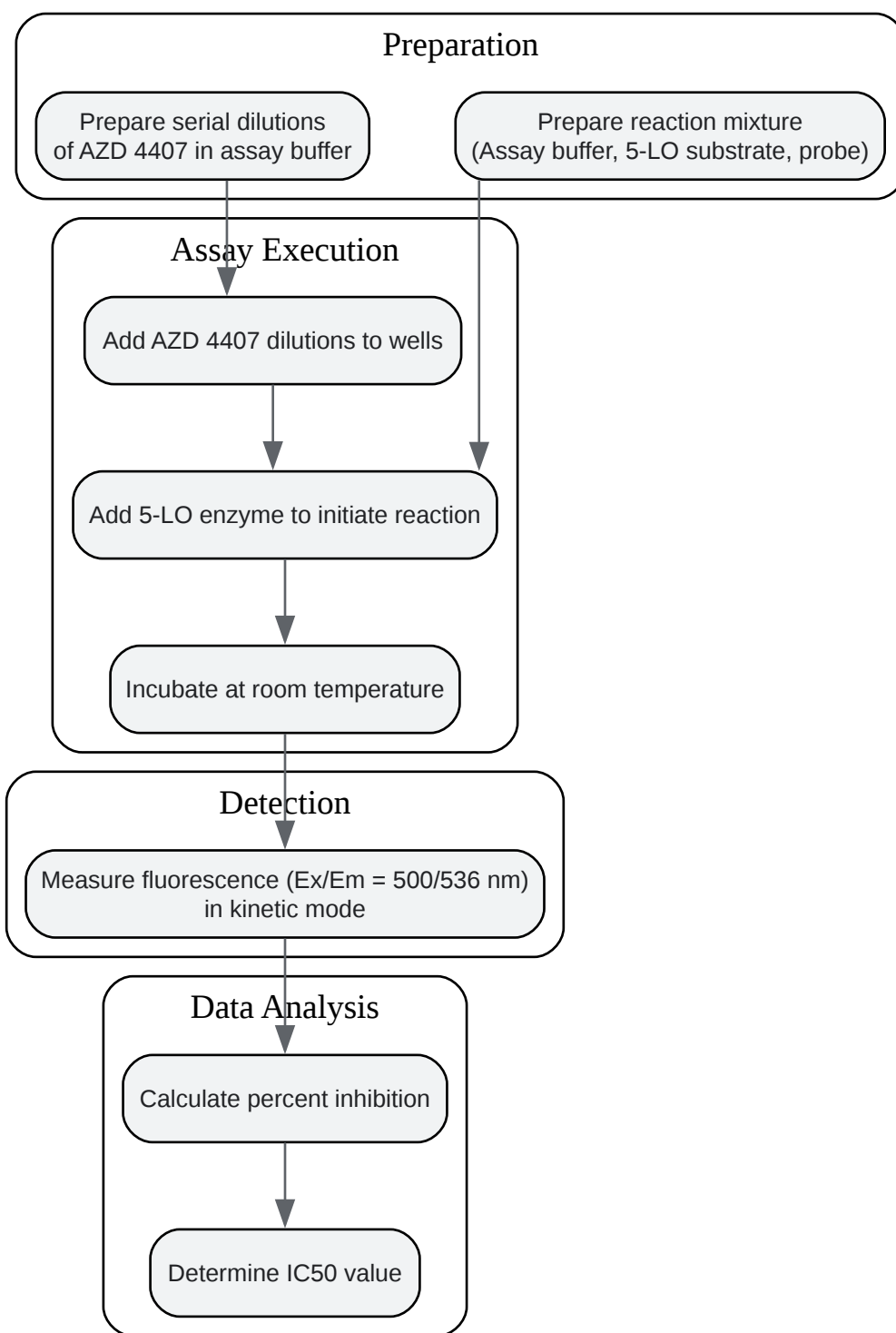
Objective: To determine the inhibitory effect of **AZD 4407** on 5-LO activity. This protocol is a general guideline based on commercially available fluorometric assay kits.

Materials:

- 5-Lipoxygenase (5-LO) enzyme (positive control)
- **AZD 4407** stock solution (in DMSO)
- 5-LO substrate (e.g., arachidonic acid)
- Assay buffer

- Fluorometric probe
- 96-well black microplate
- Fluorescence microplate reader

Experimental Workflow:



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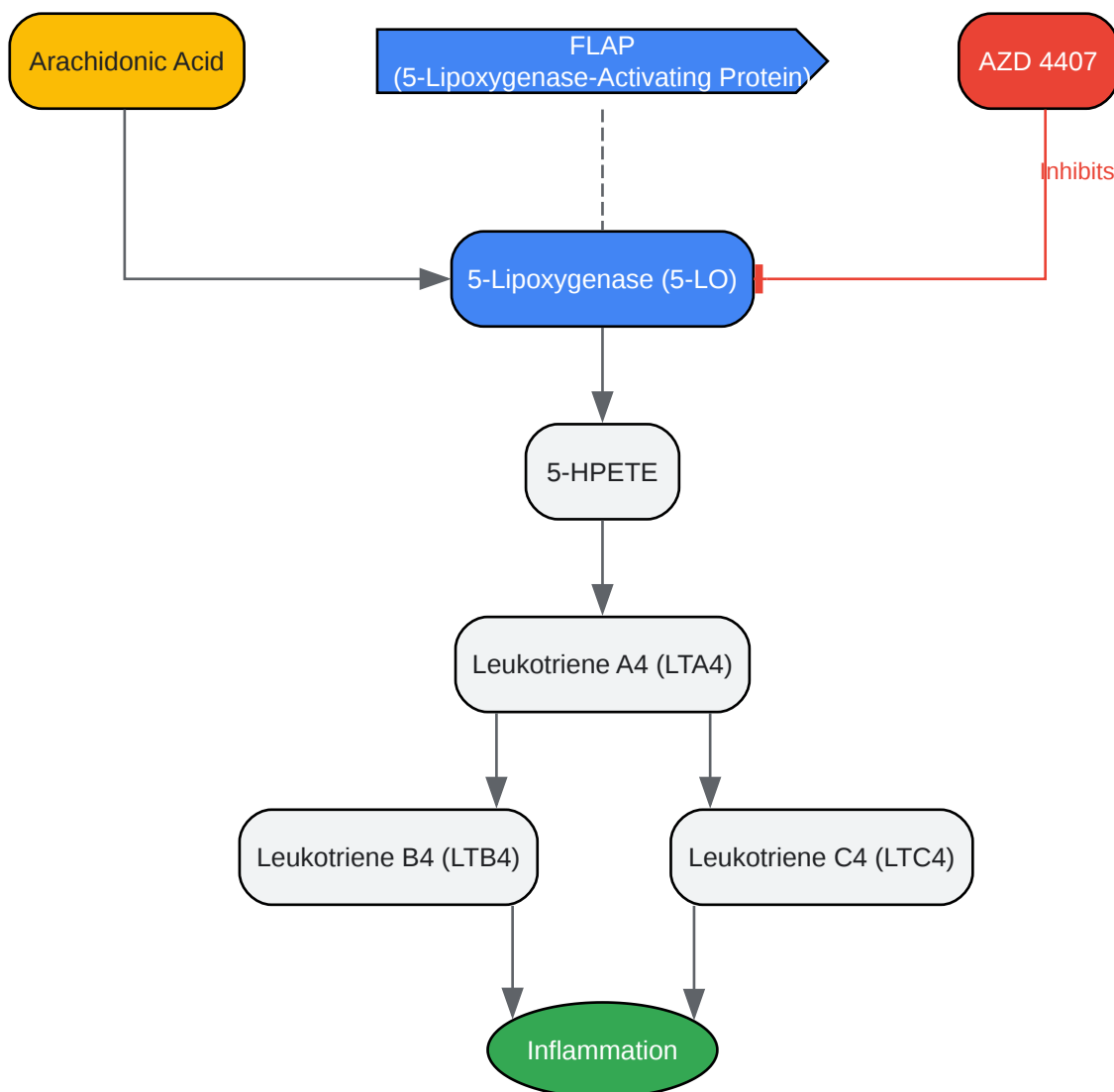
Caption: Experimental workflow for 5-LO activity assay.

Protocol:

- Prepare **AZD 4407** dilutions:
 - Perform serial dilutions of the **AZD 4407** stock solution in the assay buffer to achieve the desired final concentrations for the assay.
 - Include a vehicle control (DMSO without inhibitor).
- Reaction Setup:
 - In a 96-well black microplate, add the diluted **AZD 4407** or vehicle control.
 - Prepare a reaction mixture containing the assay buffer, 5-LO substrate, and the fluorometric probe.
 - Add the reaction mixture to each well.
- Enzyme Addition and Incubation:
 - Initiate the reaction by adding the 5-LO enzyme to each well, except for the no-enzyme control wells.
 - Mix gently and incubate the plate at room temperature, protected from light.
- Fluorescence Measurement:
 - Measure the fluorescence intensity in kinetic mode using a microplate reader at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.^[4]
- Data Analysis:
 - Calculate the rate of the reaction for each concentration of **AZD 4407**.
 - Determine the percent inhibition relative to the vehicle control.
 - Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathway

AZD 4407 inhibits the 5-lipoxygenase pathway, which is responsible for the conversion of arachidonic acid into leukotrienes.



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Caption: The 5-Lipoxygenase signaling pathway.

The 5-lipoxygenase activating protein (FLAP) presents arachidonic acid to 5-lipoxygenase (5-LO).^{[5][6]} 5-LO then catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4).^{[5][6]} LTA4 is a precursor for other leukotrienes, such as LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of inflammation.^{[5][7]} **AZD 4407** exerts its effect by directly inhibiting the enzymatic activity of 5-LO.

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